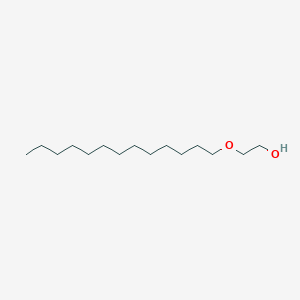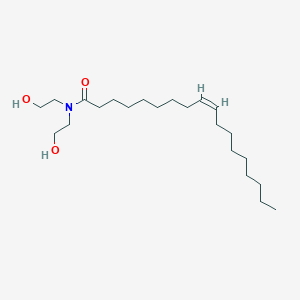
油酸二乙醇酰胺
描述
Oleic diethanolamide (Oleamide) is a fatty acid amide derived from oleic acid, a monounsaturated fatty acid found in many edible oils. It is an amphiphilic molecule, meaning it has both hydrophilic and hydrophobic components. Oleamide has been studied extensively for its role in various biochemical and physiological processes, such as its effects on sleep, pain, inflammation, and metabolism. In recent years, it has gained increasing attention as a potential therapeutic agent for a variety of conditions due to its ability to modulate the activity of various neurotransmitters.
科学研究应用
生物催化合成
油酸二乙醇酰胺可以使用脂肪酶作为生物催化剂合成。这种方法被认为更环保,并且利用从耐热枯草芽孢杆菌中纯化的脂肪酶。合成过程通过检查油酸的转化率来监测 .
酶促合成的优化
研究人员已经对无溶剂体系中油酸二乙醇酰胺的酶促合成进行了优化研究。这涉及了解温度、酶浓度和胺的添加等各种因素对合成过程的影响 .
表面活性剂的纳米载体
部分磺化的聚苯乙烯纳米粒子已被评估为油酸二乙醇酰胺的纳米载体,油酸二乙醇酰胺是一种非离子表面活性剂。目的是减少表面活性剂的损失并提高采油率 .
纳米复合材料分散稳定剂
油酸二乙醇酰胺已被用于改性硼酸铜/氧化石墨烯纳米复合材料,以抑制团聚并提高其在基础油中的分散稳定性,从而形成油酸二乙醇酰胺封端的硼酸铜/氧化石墨烯纳米复合材料 .
作用机制
Target of Action
Oleic diethanolamide (Oleic DEA) is a non-ionic surfactant It’s structurally similar compound, ethanolamine oleate, has been reported to interact with calcium ions and coagulation factor xii .
Mode of Action
The oleic acid component of ethanolamine oleate, a compound similar to Oleic DEA, is responsible for the inflammatory response and may also activate coagulation in vivo by release of tissue factor and activation of Hageman factor
Biochemical Pathways
A related compound, oleoylethanolamide (oea), has been reported to modulate feeding, body weight, and lipid metabolism by binding with high affinity to the ligand-activated transcription factor, peroxisome proliferator-activated receptor-alpha (ppar-α) .
Result of Action
It has been synthesized through amidification of diethanolamine (dea) with oleic acid (oa) using immobile lipase as a biocatalyst . The synthesized Oleic DEA was characterized by Fourier Transform Infra-Red (FTIR) spectroscopy .
Action Environment
Oleic DEA is commonly used as a detergency booster, anticorrosive, and skin-protective agent in industrial degreasing and cleaning agents, such as engine cleaners . It has also been used as a surfactant nanocarrier for enhanced oil recovery processes . The action, efficacy, and stability of Oleic DEA can be influenced by environmental factors such as temperature, pH, and the presence of other substances in the environment.
安全和危害
Oleic diethanolamide can cause skin irritation and serious eye damage. It is suspected of causing genetic defects, cancer, and damaging fertility or the unborn child. It may cause damage to organs through prolonged or repeated exposure . It is also considered toxic to aquatic life with long-lasting effects .
未来方向
Recent research developments have focused on the tribological performances of a series of inorganic nano-additives in lubricating fluids, including oleic diethanolamide . This offers new perspectives to improve our understanding of inorganic nano-additives in tribology, as well as several new approaches to expand their practical applications .
生化分析
Biochemical Properties
Oleic diethanolamide plays a significant role in biochemical reactions due to its surfactant properties. It interacts with various enzymes, proteins, and other biomolecules, facilitating the formation of micelles and enhancing the solubility of hydrophobic compounds. One notable interaction is with lipase enzymes, which catalyze the hydrolysis of fats. Oleic diethanolamide can act as a substrate for lipase, leading to the formation of oleic acid and diethanolamine . Additionally, it interacts with proteins involved in cell membrane stability and signaling, such as phospholipids and cholesterol, by integrating into the lipid bilayer and altering membrane fluidity .
Cellular Effects
Oleic diethanolamide influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to modulate the activity of protein kinase C (PKC), a key enzyme in signal transduction pathways . By activating PKC, oleic diethanolamide can influence cell proliferation, differentiation, and apoptosis. Furthermore, it affects gene expression by interacting with transcription factors such as peroxisome proliferator-activated receptor alpha (PPARα), which regulates lipid metabolism and inflammation . Oleic diethanolamide also impacts cellular metabolism by enhancing the uptake and utilization of fatty acids, leading to increased energy production .
Molecular Mechanism
The molecular mechanism of oleic diethanolamide involves its interaction with various biomolecules, leading to changes in enzyme activity, gene expression, and cellular function. At the molecular level, oleic diethanolamide binds to and activates PPARα, a nuclear receptor that regulates the expression of genes involved in lipid metabolism . This activation leads to increased fatty acid oxidation and reduced triglyceride levels. Additionally, oleic diethanolamide can inhibit the activity of acetyl-CoA carboxylase (ACC), an enzyme involved in fatty acid synthesis, thereby reducing lipid accumulation . These interactions highlight the role of oleic diethanolamide in regulating lipid homeostasis and energy metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of oleic diethanolamide can vary over time due to its stability, degradation, and long-term impact on cellular function. Studies have shown that oleic diethanolamide is relatively stable under physiological conditions, with minimal degradation over time . Prolonged exposure to oleic diethanolamide can lead to changes in cellular function, including alterations in membrane fluidity and enzyme activity . These temporal effects are important considerations when studying the long-term impact of oleic diethanolamide on cellular processes.
Dosage Effects in Animal Models
The effects of oleic diethanolamide vary with different dosages in animal models. At low doses, oleic diethanolamide has been shown to enhance lipid metabolism and reduce inflammation . At high doses, it can exhibit toxic effects, including hepatotoxicity and oxidative stress . These dosage-dependent effects highlight the importance of determining the optimal dosage for therapeutic applications while minimizing potential adverse effects.
Metabolic Pathways
Oleic diethanolamide is involved in several metabolic pathways, primarily related to lipid metabolism. It is metabolized by lipase enzymes, leading to the formation of oleic acid and diethanolamine . Oleic acid can then enter the β-oxidation pathway for energy production, while diethanolamine can be further metabolized or excreted . Additionally, oleic diethanolamide can influence metabolic flux by modulating the activity of key enzymes involved in lipid synthesis and degradation .
Transport and Distribution
Oleic diethanolamide is transported and distributed within cells and tissues through interactions with transporters and binding proteins. It can be incorporated into lipoproteins, such as low-density lipoprotein (LDL) and high-density lipoprotein (HDL), facilitating its transport in the bloodstream . Within cells, oleic diethanolamide can bind to fatty acid-binding proteins (FABPs), which aid in its intracellular transport and localization . These interactions ensure the efficient distribution of oleic diethanolamide to target tissues and cells.
Subcellular Localization
The subcellular localization of oleic diethanolamide is primarily within the lipid bilayer of cell membranes. It can integrate into the phospholipid bilayer, altering membrane fluidity and affecting membrane-associated processes . Additionally, oleic diethanolamide can be localized to lipid droplets, where it plays a role in lipid storage and metabolism . These subcellular localizations are crucial for the functional activity of oleic diethanolamide in regulating cellular processes.
属性
IUPAC Name |
(Z)-N,N-bis(2-hydroxyethyl)octadec-9-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H43NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(26)23(18-20-24)19-21-25/h9-10,24-25H,2-8,11-21H2,1H3/b10-9- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPMBTLLQQJBUOO-KTKRTIGZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)N(CCO)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)N(CCO)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H43NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8026563 | |
| Record name | Oleic acid diethanolamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8026563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | 9-Octadecenamide, N,N-bis(2-hydroxyethyl)-, (9Z)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS RN |
93-83-4 | |
| Record name | Oleic acid diethanolamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=93-83-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Oleic acid diethanolamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000093834 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-Octadecenamide, N,N-bis(2-hydroxyethyl)-, (9Z)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Oleic acid diethanolamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8026563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Amides, C18-unsatd., N,N-bis(hydroxyethyl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.233.053 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N,N-bis(2-hydroxyethyl)oleamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.075 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | OLEIC DIETHANOLAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5C1I3E441Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the primary applications of Oleic Diethanolamide in material science?
A1: Oleic Diethanolamide is primarily explored for its surface-active properties, making it suitable for various applications. One prominent area is its use as a lubricant additive. Studies demonstrate its ability to enhance the tribological properties of base oils, reducing friction and wear in mechanical systems. [, , , , , , ] This is attributed to the formation of protective tribofilms on metal surfaces, preventing direct contact and mitigating wear. [] Additionally, Oleic Diethanolamide is investigated for its potential as a corrosion inhibitor for steel in aqueous solutions. []
Q2: How does Oleic Diethanolamide contribute to improved lubricant performance?
A2: Research suggests that Oleic Diethanolamide, particularly when modified or incorporated into composite materials, can significantly enhance lubricant performance. For instance, Oleic Diethanolamide-capped copper borate/graphene oxide nanocomposites exhibit significantly reduced friction coefficients and wear scar diameters when added to base oils. [] This enhancement is linked to the improved dispersion stability of the nanocomposites in oil due to the presence of Oleic Diethanolamide. [, ] Similar results are observed with Oleic Diethanolamide-modified MoS2 nanosheets, where the formation of C-S bonds between Oleic Diethanolamide and MoS2 contributes to improved dispersibility and consequently, enhanced tribological properties. []
Q3: Can Oleic Diethanolamide be used to enhance the biodegradability of lubricants?
A3: Yes, studies indicate that Oleic Diethanolamide can positively impact the biodegradability of otherwise resistant lubricants. Research shows that incorporating Oleic Diethanolamide, along with other alkanolamide surfactants like Lauric Diethanolamide, into liquid paraffin (simulating lubricating oil) significantly increases its biodegradation index. [] This enhancement is attributed to the surfactant properties of Oleic Diethanolamide, which reduces the oil-water interfacial tension, thereby increasing the contact area between microorganisms and the oil, ultimately promoting biodegradation. [, ]
Q4: Has Oleic Diethanolamide been explored for applications beyond lubrication and corrosion inhibition?
A5: While a majority of the research focuses on the tribological and anti-corrosive properties of Oleic Diethanolamide, there's evidence of its use in other areas. For instance, it serves as a component in a dehumidification agent for internal combustion engine oils. [] This application aims to prevent malfunctions caused by moisture buildup in engine oil by incorporating Oleic Diethanolamide, which likely contributes to the agent's ability to absorb and disperse water. []
Q5: What are the typical synthesis methods for Oleic Diethanolamide and its derivatives?
A6: Oleic Diethanolamide is typically synthesized through a multi-step reaction involving oleic acid and diethanolamine. [] The specific conditions, such as the molar ratio of reactants, reaction temperature, and time, can be optimized to achieve the desired product yield and purity. [] For example, Oleic Diethanolamide phosphate is synthesized by reacting Oleic Diethanolamide with phosphorus pentoxide under controlled conditions. [] Modifications, such as capping with zinc borate or grafting onto graphene oxide, often involve further reactions with the synthesized Oleic Diethanolamide. [, ]
Q6: What is the structural characterization of Oleic Diethanolamide?
A7: While the provided research abstracts don't explicitly state the molecular formula and weight of Oleic Diethanolamide, its structure can be deduced from its name and the described synthesis methods. It is an amide formed by the reaction of oleic acid (a fatty acid with the formula CH3(CH2)7CH=CH(CH2)7COOH) and diethanolamine (HN(CH2CH2OH)2). Therefore, Oleic Diethanolamide would have a structure where the carboxylic acid group (-COOH) of oleic acid is replaced with the diethanolamide group (-CON(CH2CH2OH)2). Spectroscopic data, such as infrared (IR) spectra, are commonly used to confirm the presence of characteristic functional groups in the synthesized Oleic Diethanolamide and its derivatives. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



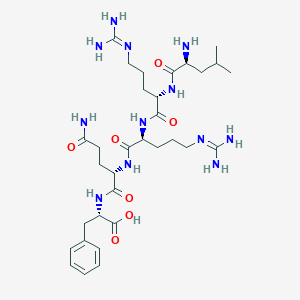
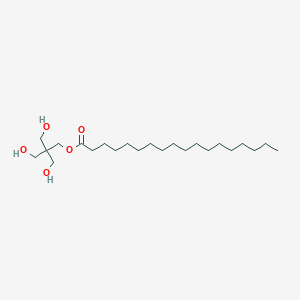


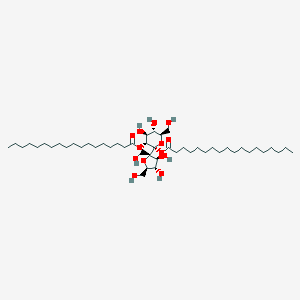
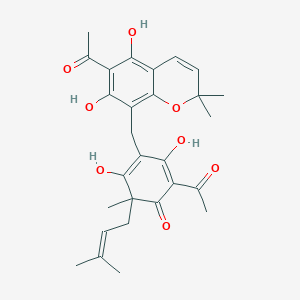
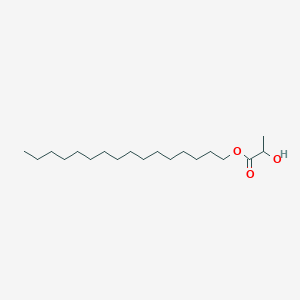
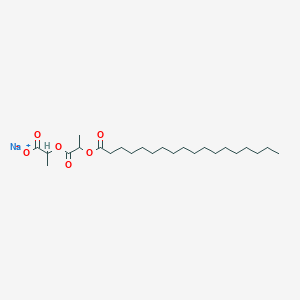
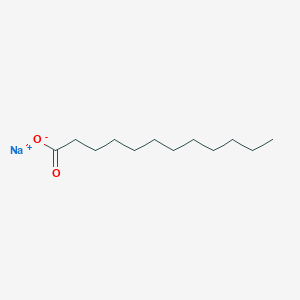
![Methyl 3-phenylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B148143.png)



